molecular formula C4H12ClNO B1429468 (S)-2-Methoxypropan-1-amine hydrochloride CAS No. 907544-43-8

(S)-2-Methoxypropan-1-amine hydrochloride

Cat. No. B1429468
M. Wt: 125.6 g/mol
InChI Key: HDXPVDSGCDOOFU-WCCKRBBISA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, pH, etc. Techniques like titration, chromatography, and spectroscopy can be used.


Scientific Research Applications

  • Optical Applications of L-lysine Hydrochloride-Doped Sulphamic Acid Crystals

    • Application: These crystals have been grown for their high third-order nonlinear optical characteristics, which are important for improving optoelectronic devices and photonics industries .
    • Method: The crystals were grown by a slow evaporation technique .
    • Results: The doped crystals have higher transmission than the pure sulphamic acid crystal. They also exhibit thermal stability up to certain temperatures .
  • Nonlinear Optical Applications of L-Histidine Hydrochloride Monohydrate Crystals

    • Application: These crystals play a vital role in the generation of a terahertz pulse and its potential applications .
    • Method: The crystals were grown by slow evaporation solution growth using deionized water as a solvent in a controlled atmosphere .
    • Results: The single crystal has a high value of transmission over a long range of wavelength, making it a good candidate for nonlinear optical applications .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. Material safety data sheets (MSDS) are a good source of this information.


Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new synthesis methods.


properties

IUPAC Name

(2S)-2-methoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXPVDSGCDOOFU-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856282
Record name (2S)-2-Methoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methoxypropan-1-amine hydrochloride

CAS RN

907544-43-8
Record name (2S)-2-Methoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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